

Unveiling the Kinase Selectivity of (-)-Stylophine: A Comparative Analysis

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Compound of Interest

Compound Name: (-)-Stylophine

Cat. No.: B600726

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For researchers, scientists, and drug development professionals, understanding the kinase selectivity of a compound is paramount for assessing its therapeutic potential and predicting potential off-target effects. This guide provides a comparative analysis of the cross-reactivity profile of **(-)-Stylophine**, a naturally occurring alkaloid, against a panel of kinases, with a focus on Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Casein Kinase 2 (CK2).

While a comprehensive kinome-wide scan for **(-)-Stylophine** is not publicly available, existing research provides valuable insights into its inhibitory activity against specific kinases. This guide synthesizes the available experimental and computational data to offer a comparative perspective against established kinase inhibitors.

Comparative Inhibitory Activity of (-)-Stylophine

The inhibitory potency of **(-)-Stylophine** has been evaluated against VEGFR2, a key regulator of angiogenesis, and computationally predicted for CK2, a kinase implicated in various cellular processes including cell growth and proliferation. The following tables summarize the available quantitative data and compare it with well-known kinase inhibitors.

VEGFR2 Inhibition Profile

(-)-Stylophine has demonstrated inhibitory activity against VEGFR2 in in-vitro cell-based assays. For comparison, the IC₅₀ values of established VEGFR2 inhibitors are also presented.

Compound	IC50 (VEGFR2)	Assay Type	Reference
(-)-Stylopine	0.987 μ M	Cell-based (MTT Assay)	[1]
Axitinib	0.2 nM	Cell-free	[2]
Sorafenib	90 nM	Cell-free	[2]
Sunitinib	80 nM	Cell-free	[2]

Note: The IC50 value for **(-)-Stylopine** was determined in a cell proliferation assay (MTT) with MG-63 osteosarcoma cells, which reflects the overall effect on cell viability upon VEGFR2 inhibition, whereas the IC50 values for the comparator drugs were determined in cell-free enzymatic assays, which measure direct inhibition of the kinase. A molecular docking study predicted a higher potency for **(-)-Stylopine** with an inhibitory constant (Ki) of 39.52 nM against the VEGFR2 kinase domain.[1]

Predicted Casein Kinase 2 (CK2) Interaction

Computational studies have identified **(-)-Stylopine** as a potential inhibitor of Casein Kinase 2 (CK2). While experimental IC50 values are not yet available, these in silico analyses suggest a promising interaction. The table below includes IC50 values for established CK2 inhibitors for comparative purposes.

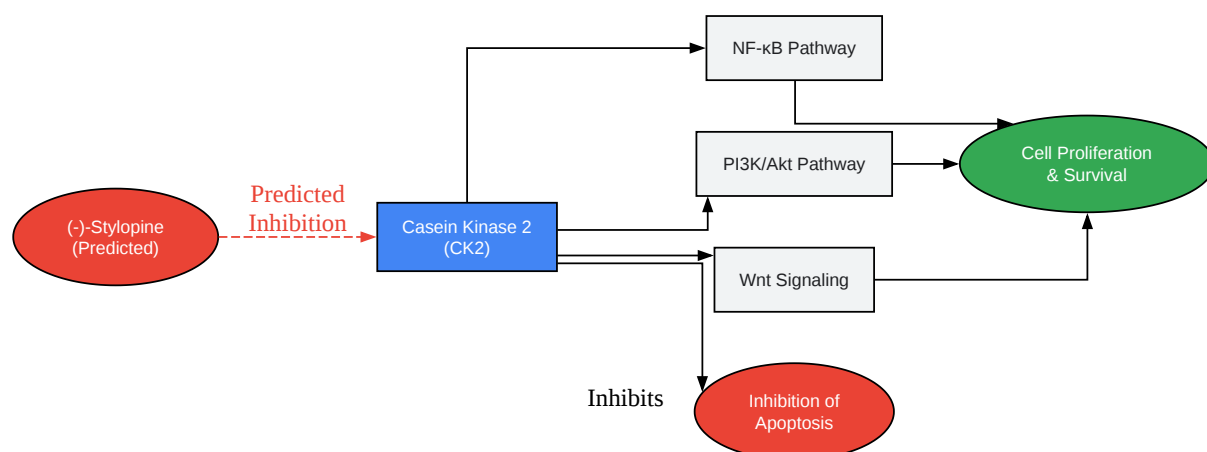
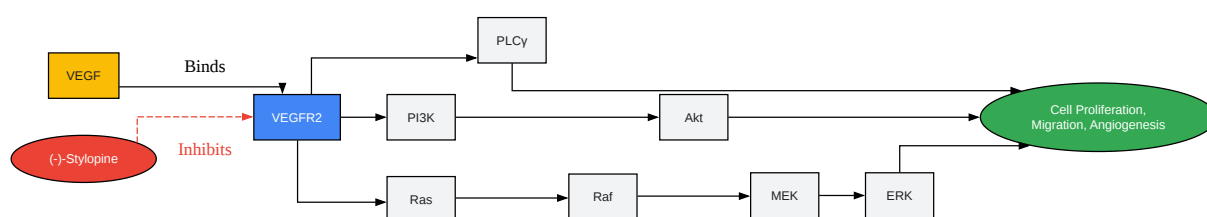
Compound	IC50 (CK2)	Assay Type	Reference
(-)-Stylopine	Not Experimentally Determined	In Silico Prediction	[3][4]
Silmitasertib (CX-4945)	1 nM	Cell-free	[5][6]
TBB (4,5,6,7-Tetrabromobenzotriazole)	~1 μ M	Cell-free	[7]

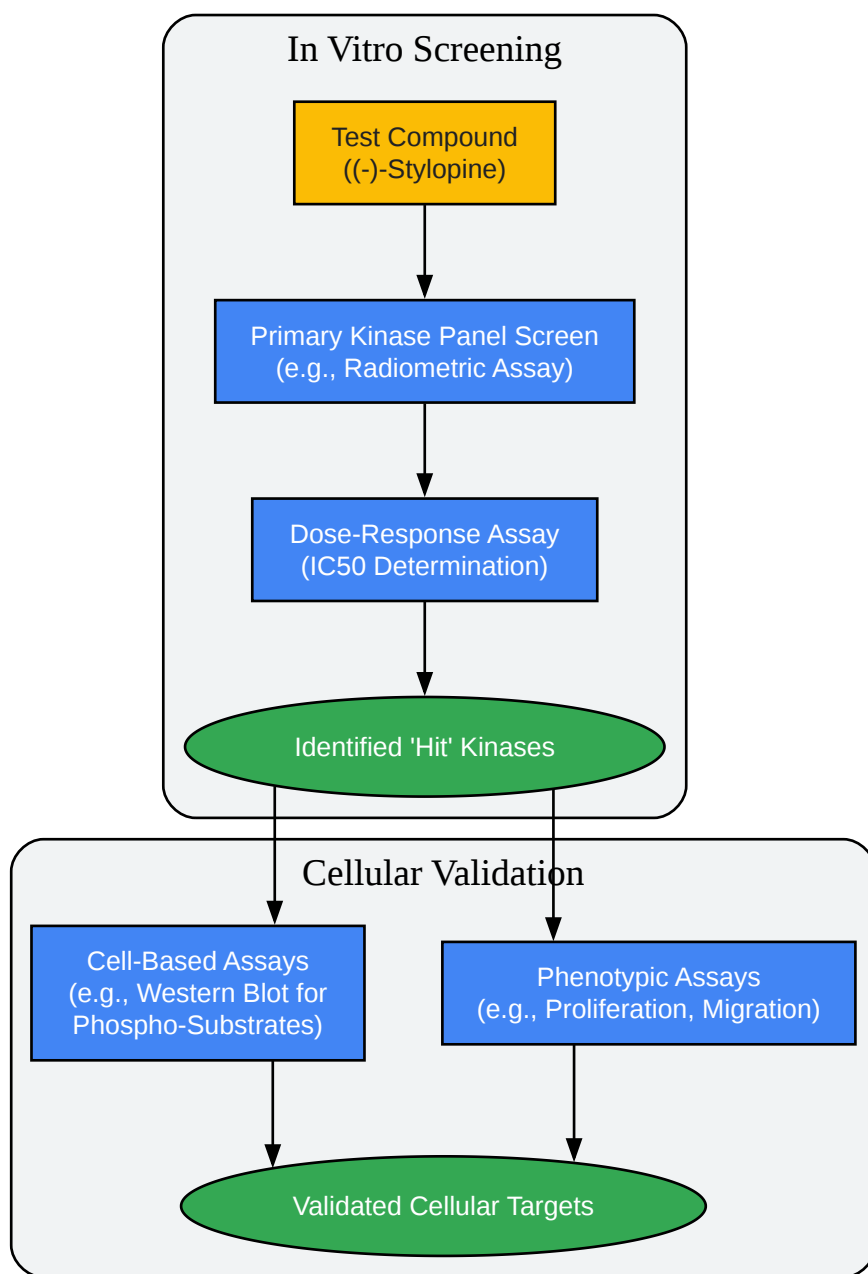
Note: The interaction between **(-)-Stylopine** and CK2 has been predicted through virtual screening and molecular dynamics simulations, which suggest a stable binding.[3][4] Further in

vitro and in vivo studies are required to confirm this predicted inhibitory activity and determine an experimental IC50 value.

Signaling Pathways

To visualize the context of **(-)-Stylophine**'s potential kinase interactions, the following diagrams illustrate the signaling pathways of VEGFR2 and CK2.





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- To cite this document: BenchChem. [Unveiling the Kinase Selectivity of (-)-Stylopine: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b600726#cross-reactivity-profiling-of-stylopine-against-a-panel-of-kinases]

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